N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a methoxyphenyl group at the N-position, a pyridin-4-yl substituent at the 7-position, and a thiophen-2-yl group at the 2-position of the triazolopyrimidine core. The compound’s structure combines aromatic and heteroaromatic moieties, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S/c1-14-19(22(30)26-16-6-3-4-7-17(16)31-2)20(15-9-11-24-12-10-15)29-23(25-14)27-21(28-29)18-8-5-13-32-18/h3-13,20H,1-2H3,(H,26,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJJSBXVHPFRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole and Pyrimidine Core : These heterocyclic structures are known for their diverse pharmacological activities.
- Methoxyphenyl Group : This moiety often enhances lipophilicity and bioactivity.
- Pyridine and Thiophene Substituents : These groups may contribute to the compound's interaction with biological targets.
Structural Formula
Antitumor Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against HeLa cells, indicating potential as antitumor agents .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 7k | HeLa | 8.7 ± 1.3 | Tubulin polymerization inhibition |
| Compound 4b | MCF-7 | 3.16 | Induces apoptosis |
| Compound 6a | MCF-7 | 0.39 | Disrupts microtubule formation |
- Tubulin Polymerization Inhibition : The compound has been shown to interfere with tubulin polymerization, a critical process for cell division. This mechanism is similar to that of established chemotherapeutics like Paclitaxel .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with related compounds leads to G2/M phase arrest in cancer cells, suggesting a disruption in the mitotic process .
- Induction of Apoptosis : The compound induces apoptosis in a dose-dependent manner, further supporting its potential as an antitumor agent .
Case Studies
A recent study evaluated the biological activity of various triazole derivatives, including those structurally related to our target compound. The findings indicated that compounds with specific substitutions on the triazole ring exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) while maintaining selectivity towards non-cancerous cells .
Table 2: Summary of Case Studies on Triazole Derivatives
| Study | Compound Tested | Cell Line | Observations |
|---|---|---|---|
| Study A | N-(2-methoxyphenyl)... | MCF-7 | Significant cytotoxicity observed |
| Study B | Similar Triazole Derivative | HeLa | Induced apoptosis and cell cycle arrest |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Synthesis: Electron-withdrawing groups (e.g., nitro in 5j) correlate with lower yields (43%) compared to bromo-substituted 5k (54%), likely due to steric or electronic hindrance during cyclization .
Thermal Stability :
- Nitro-substituted 5j exhibits a higher melting point (320°C) than bromo-substituted 5k (280°C), suggesting stronger intermolecular forces (e.g., dipole interactions) in nitro derivatives .
Biological Relevance :
- Compound 18 () demonstrates structural similarity to the target compound but includes a phenethylamine side chain, a feature linked to anti-tubercular activity in related triazolopyrimidines .
- Thiophene-containing analogs (e.g., CAS 667902-79-6) are understudied in the provided evidence but may offer unique electronic properties for target binding .
Crystallographic and Conformational Insights
- Puckered Pyrimidine Rings : In thiazolo[3,2-a]pyrimidine analogs, the pyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity .
Functional Group Impact on Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
